molecular formula C25H15FN2O4 B11358326 N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11358326
M. Wt: 426.4 g/mol
InChI Key: CHKWBZANYHKOBU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a fluorobenzoyl group, and an oxazole ring

Preparation Methods

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, cyclization, and nucleophilic substitution reactions. The general synthetic route can be summarized as follows:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzofuran derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization to form the oxazole ring. This step may involve the use of reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Nucleophilic Substitution:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzofuran, oxazole, or fluorobenzoyl moieties.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: Due to its aromatic structure and potential for functionalization, the compound can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    2-(4-Fluorobenzoyl)benzoic acid: This compound shares the fluorobenzoyl group but lacks the benzofuran and oxazole rings, making it less complex and potentially less versatile in its applications.

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound features a similar fluorobenzoyl group but differs in the presence of additional fluorine atoms and the absence of the benzofuran and oxazole rings.

The uniqueness of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide lies in its combination of structural elements, which confer specific chemical and biological properties that are not present in simpler analogues .

Properties

Molecular Formula

C25H15FN2O4

Molecular Weight

426.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H15FN2O4/c26-17-12-10-16(11-13-17)23(29)24-22(18-8-4-5-9-20(18)31-24)27-25(30)19-14-21(32-28-19)15-6-2-1-3-7-15/h1-14H,(H,27,30)

InChI Key

CHKWBZANYHKOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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